N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine
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Overview
Description
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine is a compound that features a piperidine ring substituted with a trifluoromethyl group and a cyclopropanamine moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine typically involves the formation of the piperidine ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amination: Attachment of the cyclopropanamine moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include continuous flow synthesis and the use of automated reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the piperidine ring or the trifluoromethyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the piperidine ring or the cyclopropanamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce de-trifluoromethylated or deaminated derivatives .
Scientific Research Applications
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine ring and cyclopropanamine moiety contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-((1-(trifluoromethyl)piperidin-2-yl)methyl)amine
- N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropane
- N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanol
Uniqueness
N-((1-(trifluoromethyl)piperidin-2-yl)methyl)cyclopropanamine is unique due to the presence of both a trifluoromethyl group and a cyclopropanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17F3N2 |
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Molecular Weight |
222.25 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)piperidin-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)15-6-2-1-3-9(15)7-14-8-4-5-8/h8-9,14H,1-7H2 |
InChI Key |
ZUHXVXODGHNKDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CNC2CC2)C(F)(F)F |
Origin of Product |
United States |
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